molecular formula C16H11FN4 B2449320 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile CAS No. 400076-77-9

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile

Cat. No.: B2449320
CAS No.: 400076-77-9
M. Wt: 278.29
InChI Key: RNHMWIDAMOXVLH-UHFFFAOYSA-N
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Description

2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile (CAS 400076-77-9) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features a molecular formula of C16H11FN4 and a molecular weight of 278.29 g/mol . The presence of both pyrrole and multiple nitrile functional groups makes it a versatile building block in organic synthesis and medicinal chemistry research. Pyrrole-based compounds are recognized as privileged scaffolds in drug discovery due to their extensive biological activities . Researchers are exploring similar nitrile-containing pyrrole derivatives for various applications, including the development of novel tyrosinase inhibitors and anti-inflammatory agents . The specific arrangement of its functional groups suggests potential for use in the synthesis of more complex heterocyclic systems or as a key intermediate in pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4/c1-21-9-3-6-15(21)16(11-20,7-8-18)13-4-2-5-14(17)12(13)10-19/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHMWIDAMOXVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CC#N)(C#N)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325109
Record name 2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400076-77-9
Record name 2-(2-cyano-3-fluorophenyl)-2-(1-methylpyrrol-2-yl)butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and pyrrole precursors. The key steps may include:

    Nitration: Introduction of the cyano group to the fluorophenyl ring.

    Coupling Reaction: Formation of the succinonitrile backbone by coupling the fluorophenyl and pyrrole moieties.

    Cyclization: Formation of the pyrrole ring if not already present in the starting material.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-cyano-3-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
  • 2-(2-cyano-3-bromophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile
  • 2-(2-cyano-3-methylphenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile

Uniqueness

2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Q & A

Q. 1.1. What are the recommended synthetic pathways for 2-(2-cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)succinonitrile, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step nucleophilic substitution and cyclization reactions. A validated approach includes:

  • Step 1: Reacting 2-cyano-3-fluorophenyl derivatives with malononitrile under basic conditions (e.g., K₂CO₃ in DMF) to form the succinonitrile backbone.
  • Step 2: Introducing the 1-methyl-1H-pyrrole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
  • Yield Optimization: Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC (Rf ~0.36 in hexane/ethyl acetate 7:3) .

Q. 1.2. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer:

  • NMR Analysis: Use 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl) and pyrrole protons (δ 6.0–6.5 ppm). 19F^{19}F NMR can confirm fluorine substitution .
  • IR Spectroscopy: Detect nitrile groups (C≡N stretching at ~2200 cm⁻¹) and pyrrole ring vibrations (C–N stretching at ~1600 cm⁻¹) .
  • X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., fluorine vs. cyano group orientation) using single-crystal diffraction .

Advanced Research Questions

Q. 2.1. How can researchers design experiments to evaluate the environmental fate of this compound, particularly its persistence and bioaccumulation potential?

Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL framework :

  • Phase 1 (Lab Studies):
    • Hydrolysis Stability: Incubate the compound in aqueous buffers (pH 4–9) at 25–50°C and monitor degradation via HPLC-MS.
    • Photolysis: Expose to UV light (λ = 254–365 nm) and quantify breakdown products.
  • Phase 2 (Ecosystem Modeling):
    • Use fugacity models (e.g., EQC) to predict partitioning into soil, water, and biota based on log KowK_{ow} and KocK_{oc} .

Q. 2.2. What experimental strategies can resolve contradictions in reported bioactivity data for fluorinated nitriles like this compound?

Methodological Answer:

  • Controlled Assay Replication: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Dose-Response Analysis: Test concentrations from 1 nM–100 µM and fit data to Hill equations to distinguish true bioactivity from solvent artifacts.
  • Mechanistic Profiling: Use RNA-seq or proteomics to identify off-target effects (e.g., oxidative stress pathways) .

Methodological Challenges and Solutions

Q. 3.1. How can researchers address the compound’s low solubility in aqueous media for in vitro studies?

Methodological Answer:

  • Co-solvent Systems: Use cyclodextrin complexes (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without altering bioactivity.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cell culture .

Q. 3.2. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .

Q. Critical Research Gaps

  • Toxicokinetics: No in vivo studies on absorption/distribution in mammals.
  • Environmental Monitoring: Lack of data on real-world detection in water systems.

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